molecular formula C4H3ClOS2 B13685799 Thiophene-2-sulfinic Chloride

Thiophene-2-sulfinic Chloride

Cat. No.: B13685799
M. Wt: 166.7 g/mol
InChI Key: YKUAYVSBTCUMEI-UHFFFAOYSA-N
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Description

Thiophene-2-sulfinic Chloride is a chemical compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-sulfinic Chloride can be synthesized through the sulfonation of thiophene using chlorosulfonic acid, often in the presence of phosphorus pentachloride. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-sulfinic Chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it to thiophene derivatives.

    Substitution: It participates in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as anilines and methanol are commonly employed.

Major Products:

    Oxidation: Thiophene-2-sulfonic acid.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene compounds.

Scientific Research Applications

Thiophene-2-sulfinic Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of biological pathways involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Thiophene-2-sulfinic Chloride involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new compounds. The sulfur atom in the thiophene ring plays a crucial role in its reactivity, facilitating various chemical transformations.

Comparison with Similar Compounds

  • Thiophene-2-sulfonic acid
  • Thiophene-3-sulfonic acid
  • Thiophene-2-sulfonamide

Comparison: Thiophene-2-sulfinic Chloride is unique due to its sulfinic chloride functional group, which imparts distinct reactivity compared to sulfonic acids and sulfonamides. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical transformations.

Properties

Molecular Formula

C4H3ClOS2

Molecular Weight

166.7 g/mol

IUPAC Name

thiophene-2-sulfinyl chloride

InChI

InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H

InChI Key

YKUAYVSBTCUMEI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)Cl

Origin of Product

United States

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